2-chloro-6-fluorobenzyl 3-methoxybenzoate
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Overview
Description
2-chloro-6-fluorobenzyl 3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the benzyl group and a methoxy group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-chloro-6-fluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 3-methoxybenzoic acid and 2-chloro-6-fluorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Reduction: Reduced products such as alcohols or alkanes.
Hydrolysis: 3-methoxybenzoic acid and 2-chloro-6-fluorobenzyl alcohol.
Scientific Research Applications
2-chloro-6-fluorobenzyl 3-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 3-methoxybenzoic acid
- 2-chloro-6-fluorobenzoic acid
Uniqueness
2-chloro-6-fluorobenzyl 3-methoxybenzoate is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both chloro and fluoro groups on the benzyl moiety, along with the methoxy group on the benzoate, makes it distinct from other similar compounds. This unique structure can result in different reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-11-5-2-4-10(8-11)15(18)20-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBBIAOSGEBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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